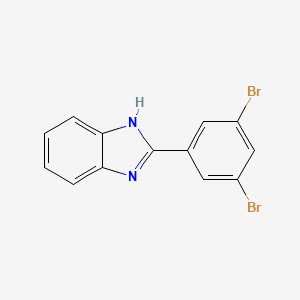
2-(3,5-dibromophenyl)-1H-Benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dibromophenyl)-1H-Benzimidazole is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dibromophenyl)-1H-Benzimidazole typically involves the condensation of o-phenylenediamine with 3,5-dibromobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can also enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-dibromophenyl)-1H-Benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced benzimidazole derivatives.
Substitution: The bromine atoms in the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dibromophenyl)-1H-Benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity, particularly in the development of new chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3,5-dibromophenyl)-1H-Benzimidazole involves its interaction with various molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit the activity of mitochondrial thioredoxin reductase (TrxR), leading to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells . The presence of bromine atoms enhances the compound’s ability to interact with specific enzymes and proteins, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,5-dichlorophenyl)-1H-Benzimidazole: Similar structure but with chlorine atoms instead of bromine.
2-(3,5-difluorophenyl)-1H-Benzimidazole: Contains fluorine atoms, which can alter the compound’s reactivity and biological activity.
2-(3,5-dimethylphenyl)-1H-Benzimidazole: Methyl groups replace the bromine atoms, affecting the compound’s steric and electronic properties.
Uniqueness
2-(3,5-dibromophenyl)-1H-Benzimidazole is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable scaffold for the development of new drugs and materials.
Eigenschaften
Molekularformel |
C13H8Br2N2 |
|---|---|
Molekulargewicht |
352.02 g/mol |
IUPAC-Name |
2-(3,5-dibromophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H8Br2N2/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) |
InChI-Schlüssel |
DQTATYHCERQJOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC(=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


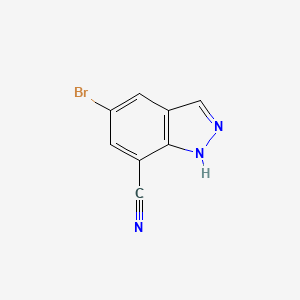
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13978880.png)
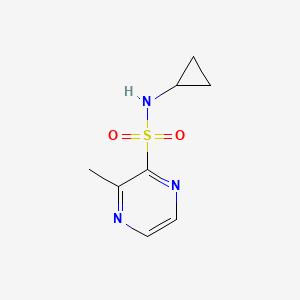
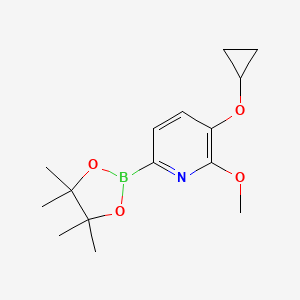
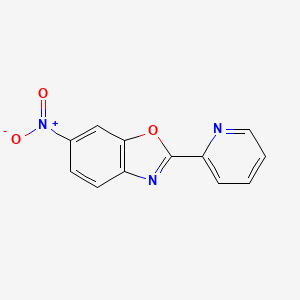
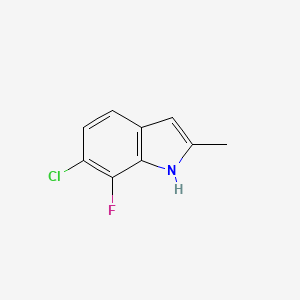
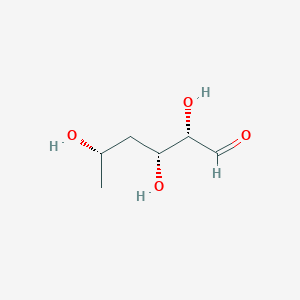
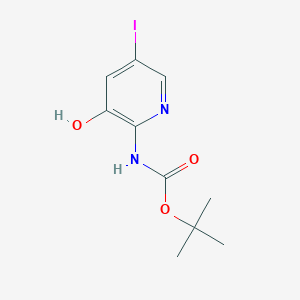
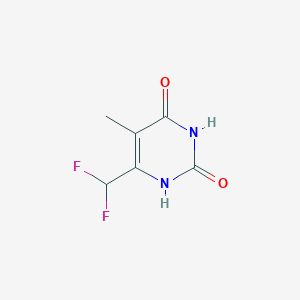
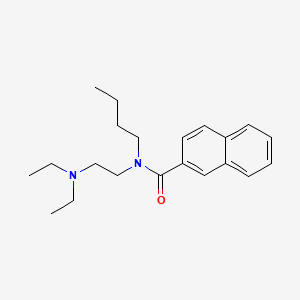
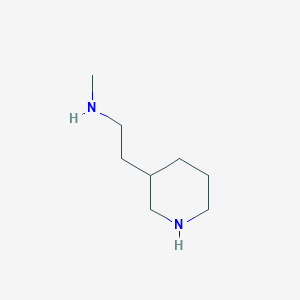

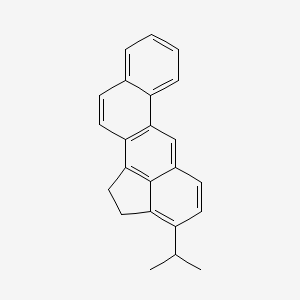
![1-Methoxy-6-azaspiro[2.5]octane](/img/structure/B13978965.png)
